An In-depth Technical Guide to Methyl 6-aminonicotinate
An In-depth Technical Guide to Methyl 6-aminonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-aminonicotinate, identified by the CAS number 36052-24-1 , is a pivotal pyridine-based chemical intermediate.[1][2] Its structural features, comprising a pyridine (B92270) ring substituted with an amino group and a methyl ester, render it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its significant role in the development of novel therapeutic agents, particularly as a precursor to histone deacetylase 3 (HDAC3) inhibitors and glucokinase activators.
Chemical and Physical Properties
Methyl 6-aminonicotinate is typically a white to light yellow or pink crystalline powder.[1][3] A summary of its key properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 36052-24-1 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Appearance | White to light yellow-beige or pink powder/crystal | [1][3][5] |
| Melting Point | 158-162 °C | [1][2] |
| Boiling Point (Predicted) | 304.5 ± 22.0 °C | [1][6] |
| Density (Predicted) | 1.238 ± 0.06 g/cm³ | [1][6] |
| Solubility | Soluble in DMSO and Methanol (B129727).[1] >22.8 µg/mL at pH 7.4.[7] | [1][7] |
| pKa (Predicted) | 4.78 ± 0.13 | [1] |
| InChI Key | JACPDLJUQLKABC-UHFFFAOYSA-N | [1][7] |
| SMILES | COC(=O)C1=CN=C(C=C1)N | [1][7] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, C=O stretching of the ester, and C=N/C=C stretching of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would likely show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the ester group.
-
¹³C NMR: The carbon NMR would display signals corresponding to the carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon.
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). A high-resolution mass spectrometry (HRMS) result has been reported with a calculated m/e for the molecular ion (M+) of 152.0586, and a measured value of 152.0586.[10]
Experimental Protocols
Synthesis of Methyl 6-aminonicotinate
Methyl 6-aminonicotinate can be synthesized via Fischer esterification of 6-aminonicotinic acid.[11]
Reaction Scheme:
Materials:
-
6-aminonicotinic acid
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Water
Procedure:
-
A mixture of 6-aminonicotinic acid (e.g., 4.0 g, 28.9 mmol), methanol (75 mL), and a catalytic amount of concentrated hydrochloric acid (e.g., 4 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained for approximately 16 hours.
-
Upon completion, the mixture is cooled to room temperature (approx. 25 °C).
-
The methanol is removed under reduced pressure using a rotary evaporator.
-
Water (e.g., 20 mL) is added to the resulting solid residue.
-
The pH of the aqueous solution is carefully adjusted to 8 with sodium bicarbonate.
-
The aqueous layer is extracted three times with ethyl acetate (3 x 25 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 6-aminonicotinate.[10]
Application in Amide Synthesis
Methyl 6-aminonicotinate serves as a nucleophile in amide bond formation, a common step in the synthesis of bioactive molecules. The following is a general protocol for its reaction with an acid chloride, which can be formed in situ from a carboxylic acid using oxalyl chloride.
Workflow:
Materials:
-
A suitable carboxylic acid
-
Oxalyl chloride (2.0 M solution in Dichloromethane (DCM))
-
Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 6-aminonicotinate
-
2,6-Dimethylpyridine
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid in anhydrous DCM at 0 °C, add a catalytic amount of DMF.
-
Slowly add a 2.0 M solution of oxalyl chloride in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (approx. 25 °C).
-
Concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude acid chloride.
-
Re-dissolve the acid chloride residue in anhydrous THF.
-
In a separate flask, prepare a solution of Methyl 6-aminonicotinate and 2,6-dimethylpyridine in anhydrous THF.
-
Add the solution from step 6 dropwise to the acid chloride solution from step 5.
-
Stir the reaction mixture at room temperature for approximately 16 hours.
-
Dilute the reaction with water and extract with DCM (e.g., 3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.[10]
Applications in Drug Discovery
Methyl 6-aminonicotinate is a valuable starting material for the synthesis of various pyridine derivatives with therapeutic potential.[11]
Histone Deacetylase 3 (HDAC3) Inhibitors
Methyl 6-aminonicotinate has been utilized in the synthesis of selective inhibitors for Histone Deacetylase 3 (HDAC3), an enzyme implicated in cancer and inflammatory diseases.[11] HDAC3 is a class I HDAC that, typically as part of a corepressor complex (e.g., NCoR/SMRT), removes acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression.[8] Inhibitors derived from this scaffold can modulate gene expression, making them attractive candidates for therapeutic intervention.
Glucokinase (GK) Activators
This versatile building block is also a key component in the synthesis of glucokinase (GK) activators, which represent a promising therapeutic strategy for type 2 diabetes.[11] Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes. In β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin (B600854) secretion. Allosteric activators of GK enhance the enzyme's affinity for glucose, thereby promoting insulin release and hepatic glucose uptake.[12][13]
Safety and Handling
Methyl 6-aminonicotinate is classified as an irritant.[1][3] It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[7]
-
GHS Hazard Statements: H315, H319, H335[7]
-
Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338[7]
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, dark place in a tightly sealed container.[1][6]
References
- 1. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational Transition Pathway in the Activation Process of Allosteric Glucokinase | PLOS One [journals.plos.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The role of HDAC3 in inflammation: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fresh View of Glycolysis and Glucokinase Regulation: History and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucokinase - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. HDAC3 - Wikipedia [en.wikipedia.org]
- 9. 36052-24-1|Methyl 6-aminonicotinate|BLD Pharm [bldpharm.com]
- 10. Methyl 6-aminonicotinate | 36052-24-1 [chemicalbook.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
